molecular formula C12H22O B14290827 (Z)-6-Dodecenal CAS No. 126745-61-7

(Z)-6-Dodecenal

Cat. No.: B14290827
CAS No.: 126745-61-7
M. Wt: 182.30 g/mol
InChI Key: RKSXBPZEKYUCII-SREVYHEPSA-N
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Description

(Z)-6-Dodecenal is an organic compound with the molecular formula C12H22O. It is an aldehyde with a double bond in the Z (cis) configuration at the sixth carbon atom. This compound is known for its distinctive odor and is often found in nature as a component of various essential oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-6-Dodecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 1-dodecene followed by selective hydrogenation. This process involves the addition of a formyl group (CHO) to the double bond of 1-dodecene using a rhodium or cobalt catalyst under high pressure and temperature, followed by hydrogenation to yield the aldehyde.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-Dodecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (Z)-6-Dodecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to (Z)-6-Dodecenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products

    Oxidation: (Z)-6-Dodecenoic acid.

    Reduction: (Z)-6-Dodecenol.

    Substitution: Various substituted dodecenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-Dodecenal is used as a starting material for the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the preparation of fragrances and flavor compounds.

Biology

In biology, this compound is studied for its role as a pheromone in certain insect species. It is used in research to understand insect behavior and communication.

Medicine

In medicine, this compound is investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Industry

In the industry, this compound is used in the formulation of perfumes and cosmetics due to its pleasant odor. It is also used as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (Z)-6-Dodecenal involves its interaction with specific molecular targets. In insects, it binds to olfactory receptors, triggering a behavioral response. In antimicrobial applications, it disrupts the cell membrane of bacteria and fungi, leading to cell death. The exact molecular pathways involved in these processes are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-Dodecenal: The trans isomer of (Z)-6-Dodecenal with different physical and chemical properties.

    (Z)-9-Dodecenal: An aldehyde with a double bond at the ninth carbon atom in the Z configuration.

    (Z)-6-Undecenal: An aldehyde with one less carbon atom than this compound.

Uniqueness

This compound is unique due to its specific double bond position and configuration, which contribute to its distinctive odor and biological activity. Its role as a pheromone in insects and its potential antimicrobial properties set it apart from other similar compounds.

Properties

CAS No.

126745-61-7

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(Z)-dodec-6-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3/b7-6-

InChI Key

RKSXBPZEKYUCII-SREVYHEPSA-N

Isomeric SMILES

CCCCC/C=C\CCCCC=O

Canonical SMILES

CCCCCC=CCCCCC=O

Origin of Product

United States

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